3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-3-33-19-10-9-17(13-20(19)32-2)23-26-21(34-27-23)15-28-18-11-12-35-22(18)24(30)29(25(28)31)14-16-7-5-4-6-8-16/h4-13H,3,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAVNQAINGKLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity comprehensively, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Thieno[3,2-d]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
- Oxadiazole moiety : Contributes to the compound's pharmacological properties.
- Ethoxy and methoxy substituents : These groups can influence solubility and bioavailability.
Research indicates that compounds with similar structures often exhibit various mechanisms of action:
- Enzyme Inhibition : Many thieno[3,2-d]pyrimidines act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, they may inhibit kinases or phosphodiesterases, which are crucial for cell proliferation and survival.
- Antioxidant Activity : The presence of methoxy and ethoxy groups may enhance the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
- Anti-inflammatory Effects : Compounds with similar scaffolds have shown promise in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways.
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and their potential implications:
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that thieno[3,2-d]pyrimidine derivatives induced apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit specific kinases was linked to reduced tumor growth in vivo models.
- Antimicrobial Properties : Another investigation showed that derivatives with oxadiazole rings exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anti-inflammatory Mechanisms : Research indicated that similar compounds could inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): This compound shares the thieno[3,2-d]pyrimidine core but replaces the oxadiazole-benzyl substituent with a pyrazolo[3,4-d]pyrimidine group. Synthesized via Vilsmeier–Haack formylation followed by cyclization, it achieves an 82% yield, suggesting efficient methodology for core functionalization.
Thieno[2,3-d]pyrimidine Derivatives
- 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones (): These derivatives feature a thieno[2,3-d]pyrimidine isomer core and a 1,3,4-oxadiazole substituent. The oxadiazole’s phenyl group differs from the target’s 4-ethoxy-3-methoxyphenyl substitution, which introduces electron-donating groups that could enhance metabolic stability. These compounds exhibit high melting points (>200°C), indicative of strong intermolecular forces, a property likely shared with the target compound due to structural similarities .
Substituent-Based Analogues
1,2,4-Oxadiazole-Containing Compounds
- The oxadiazinane ring’s rigidity contrasts with the target’s 1,2,4-oxadiazole flexibility, which may influence conformational stability in biological systems.
Alkoxy-Phenyl Substituted Heterocycles
- 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (): This pyrimidine derivative includes alkoxy-benzyl groups but lacks the thieno-oxadiazole framework. The 4-ethoxy-3-methoxyphenyl group in the target compound may offer improved pharmacokinetic properties due to increased hydrophilicity compared to purely aromatic substituents .
Key Differentiators and Implications
The target compound’s unique combination of a thieno[3,2-d]pyrimidine core, benzyl group, and ethoxy-methoxyphenyl-substituted oxadiazole distinguishes it from analogues. The electron-rich oxadiazole substituent may enhance binding affinity in enzyme inhibition compared to simpler aryl groups. Synthetic methodologies from and provide viable blueprints for optimizing its preparation .
Q & A
Q. What synthetic strategies are commonly employed to prepare thieno[3,2-d]pyrimidine-2,4-dione derivatives like this compound?
The synthesis typically involves cyclocondensation of carbohydrazide intermediates in phosphorous oxychloride, followed by alkylation with substituted benzyl chlorides or oxadiazole-containing reagents. For example, in related compounds, N’-benzoyl precursors are cyclized under acidic conditions to form the thienopyrimidine core, with subsequent alkylation introducing the oxadiazole moiety . Key steps include precise stoichiometric control of reagents and temperature optimization (e.g., reflux in DMF or POCl₃) to minimize side reactions.
Q. How can the purity and structural integrity of this compound be validated during synthesis?
Use a combination of analytical techniques:
- HPLC-MS to confirm molecular weight and purity (>95% threshold).
- ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ ~4.8–5.2 ppm and oxadiazole methylene groups at δ ~3.5–4.0 ppm) .
- X-ray crystallography (using SHELXL ) for unambiguous confirmation of regiochemistry, particularly for distinguishing between oxadiazole and thienopyrimidine ring orientations.
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
Standard antimicrobial screening protocols (e.g., agar diffusion or broth microdilution) against Gram-positive/negative bacteria and fungi are recommended. For instance, related compounds showed inhibitory activity against S. aureus (MIC = 8 µg/mL) and C. albicans (MIC = 10 µg/mL) . Dose-response curves (IC₅₀) should be generated with triplicate trials to ensure reproducibility.
Advanced Research Questions
Q. How can conflicting bioactivity data between structurally similar derivatives be resolved?
Contradictions often arise from subtle differences in substituent electronic effects or steric hindrance. For example:
- Electron-withdrawing groups (e.g., chloro on the oxadiazole aryl ring) may enhance antimicrobial activity by increasing membrane permeability, while methoxy groups reduce potency due to steric bulk .
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate with experimental IC₅₀ values.
Q. What strategies optimize reaction yields when introducing the 1,2,4-oxadiazole moiety?
Key factors include:
- Catalyst selection : Use DMAP or TEA to accelerate nucleophilic substitution during alkylation.
- Solvent polarity : High-polarity solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction dialysis to remove traces.
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30–60 minutes, improving yield by 15–20% .
Q. How can regioselectivity challenges during cyclocondensation be addressed?
Competing pathways (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole formation) are mitigated by:
- Pre-activation of carbonyl groups using CDI (1,1’-carbonyldiimidazole) to favor the desired cyclization pathway .
- Low-temperature quenching (0–5°C) to stabilize kinetic products over thermodynamically favored isomers.
Methodological Considerations
Q. What analytical techniques are critical for resolving solubility issues in biological assays?
- Co-solvent systems : Use DMSO:PBS (1:9 v/v) to maintain compound solubility without cytotoxicity.
- Dynamic light scattering (DLS) : Monitors aggregation states at varying concentrations (e.g., >50 µM may induce precipitation).
- LC-MS/MS : Quantifies free vs. protein-bound fractions in serum-containing media .
Q. How should researchers design SAR studies for this compound class?
Focus on systematic variation of:
- Benzyl substituents : Compare electron-donating (methoxy) vs. withdrawing (nitro) groups at the 3- and 4-positions.
- Oxadiazole linkers : Replace 1,2,4-oxadiazole with 1,3,4-triazole to assess impact on target binding. Tabulate results in a SAR matrix (example below):
| Substituent (R) | LogP | MIC (µg/mL) | Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|
| 4-OCH₃ | 2.1 | 12 | >100 |
| 3-NO₂ | 1.8 | 8 | 45 |
Data Contradiction Analysis
Q. Why might antimicrobial activity vary significantly between similar derivatives?
Discrepancies often stem from:
- Assay conditions : Variations in inoculum size (±10% CFU) or incubation time (±2 hours) alter MIC values.
- Bacterial strain specificity : Activity against E. coli may differ by >50% due to efflux pump expression levels.
- Compound stability : Hydrolytic degradation of the oxadiazole ring in PBS (pH 7.4) over 24 hours reduces efficacy .
Q. How can computational modeling enhance mechanistic understanding of its activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
